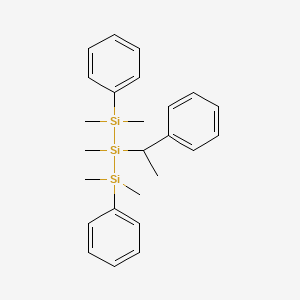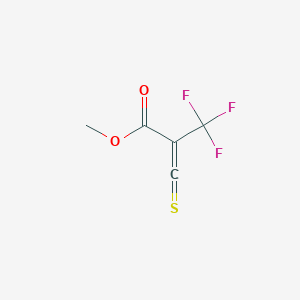
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is a complex organosilicon compound It is characterized by its unique structure, which includes three silicon atoms bonded in a chain, with various methyl and phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- typically involves the reaction of organosilicon precursors under controlled conditions. One common method involves the hydrosilylation of alkenes or alkynes with silanes in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: This compound can participate in substitution reactions where one of the methyl or phenyl groups is replaced by another functional group, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various catalysts such as platinum or palladium; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- involves its ability to participate in radical reactions. The silicon atoms in the compound can stabilize radical intermediates, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through radical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisilane, 1,1,3,3-tetramethyl-2,2-diphenyl-
- Trisilane, 1,1,2,2,3,3-hexamethyl-1,3-diphenyl-
- Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trifluoromethyl)-2-(trimethylsilyl)-
Uniqueness
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
510727-25-0 |
|---|---|
Molekularformel |
C25H34Si3 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
bis[dimethyl(phenyl)silyl]-methyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C25H34Si3/c1-22(23-16-10-7-11-17-23)28(6,26(2,3)24-18-12-8-13-19-24)27(4,5)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChI-Schlüssel |
WIOSOJPDAAHFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)[Si](C)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)

![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)



![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
